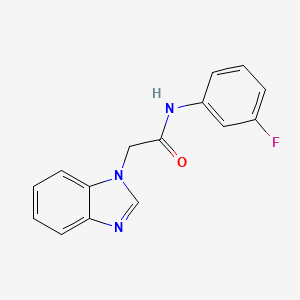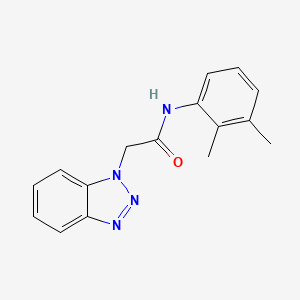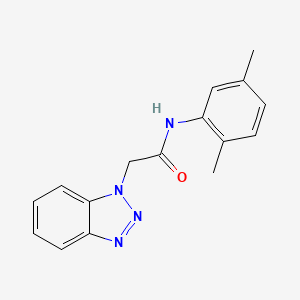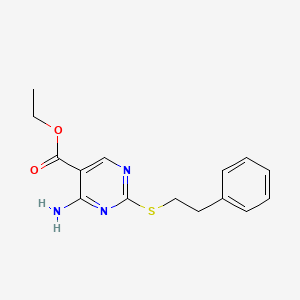![molecular formula C12H15N3S B7638689 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
作用機序
The mechanism of action of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole is not fully understood. However, studies suggest that it may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It may also act as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
実験室実験の利点と制限
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its low solubility in water can limit its applications in some experiments.
将来の方向性
There are several future directions for the study of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-tumor effects. Additionally, further research is needed to explore its potential applications in other scientific research fields, such as drug delivery and materials science.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Its mechanism of action is not fully understood, but it may exert its effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. Further research is needed to explore its potential use in the treatment of neurodegenerative disorders and other scientific research fields.
合成法
The synthesis of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole can be achieved through various methods, including the reaction of 4-methyl-5-(p-tolyl)-4H-[1,2,4]triazole-3-thiol with ethyl iodide in the presence of potassium carbonate. Another method involves the reaction of 4-methyl-5-(p-tolyl)-4H-[1,2,4]triazole-3-thiol with ethyl bromide and potassium carbonate in DMF at 100°C.
科学的研究の応用
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-ethylsulfanyl-4-methyl-5-(4-methylphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-16-12-14-13-11(15(12)3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZRACKAKIZXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)



![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7638682.png)
![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7638698.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B7638702.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)